molecular formula C22H24N4S2 B6501317 2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole CAS No. 955742-86-6

2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole

Cat. No.: B6501317
CAS No.: 955742-86-6
M. Wt: 408.6 g/mol
InChI Key: VRXYZMHGXKEZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole is a bis-benzothiazole derivative featuring a piperazine linker. Its molecular structure comprises two 4,6-dimethylbenzothiazole moieties connected via a piperazine ring at the 2-position. Benzothiazoles are renowned for their antimicrobial, antitumor, and enzyme-inhibitory activities, suggesting that the dual benzothiazole architecture in this compound may amplify such effects synergistically .

Properties

IUPAC Name

2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)27-21(23-19)25-5-7-26(8-6-25)22-24-20-16(4)10-14(2)12-18(20)28-22/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXYZMHGXKEZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C22H24N4S2
  • Molecular Weight : 408.6 g/mol
  • CAS Number : 955742-86-6

The compound features a complex structure that includes two benzothiazole moieties linked by a piperazine ring, contributing to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Specifically, the compound has shown effectiveness against Mycobacterium tuberculosis , suggesting potential use in treating tuberculosis infections. The mechanism of action involves interference with bacterial biosynthetic pathways, particularly those related to prostaglandin synthesis, which plays a critical role in inflammation and infection response.

Anti-inflammatory and Analgesic Effects

The compound has demonstrated notable anti-inflammatory and analgesic properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators, thereby reducing inflammation and pain. This is particularly relevant in conditions characterized by chronic inflammation.

Anticancer Activity

Recent investigations into the anticancer potential of benzothiazole derivatives have revealed promising results. The compound has been tested against various cancer cell lines, including:

  • Human colon cancer (HCT116)
  • Breast cancer (MCF-7)
  • Glioblastoma (U87 MG)
  • Adenocarcinoma (A549)

Results indicate that it exhibits significant antiproliferative activity, with certain derivatives showing IC50 values in the nanomolar range against specific cancer cell lines . The presence of electron-donating groups on the benzothiazole ring enhances this activity .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for neuropharmacological effects. A study on related benzothiazole compounds indicated anticonvulsant activity without significant neurotoxicity or liver toxicity, making them candidates for further development in treating neurological disorders .

Target Pathways

The biological activity of this compound involves several biochemical pathways:

  • Inhibition of Prostaglandin Biosynthesis : This action reduces inflammation and pain sensation.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives may interact with DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Benzothiazole derivatives are generally characterized by favorable pharmacokinetic profiles. They are synthesized with satisfactory yields and exhibit good solubility and stability under physiological conditions. The bioavailability and distribution characteristics are essential for their effectiveness in therapeutic applications .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis . The minimal inhibitory concentration (MIC) was determined to be as low as 50 μg/mL for some derivatives, indicating strong potential for drug development against resistant strains of tuberculosis .

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that compounds derived from benzothiazoles exhibited IC50 values ranging from 0.25 to 8 μg/mL against different targets such as S. aureus GryB and S. pyogenes ParE. These findings suggest that modifications to the benzothiazole structure can significantly enhance anticancer activity .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Properties

Research indicates that benzothiazole derivatives demonstrate significant antimicrobial activity. Specifically, this compound has shown effectiveness against Mycobacterium tuberculosis , indicating potential use in treating tuberculosis infections. The mechanism of action involves interference with bacterial biosynthetic pathways related to prostaglandin synthesis, crucial for inflammation and infection response.

Anti-inflammatory and Analgesic Effects

The compound has been reported to possess anti-inflammatory and analgesic properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, thereby reducing inflammation and pain. This is particularly relevant in chronic inflammatory conditions.

Anticancer Activity

In vitro studies have revealed that derivatives of benzothiazoles exhibit anticancer properties. The compound has shown IC50 values ranging from 0.25 to 8 μg/mL against various cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer activity significantly.

Target Pathways

The biological activity of this compound involves several biochemical pathways:

  • Inhibition of Prostaglandin Biosynthesis : This action reduces inflammation and pain sensation.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives may interact with DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Benzothiazole derivatives are characterized by favorable pharmacokinetic profiles. They are synthesized with satisfactory yields and exhibit good solubility and stability under physiological conditions. Understanding the bioavailability and distribution characteristics is essential for their effectiveness in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis . The minimal inhibitory concentration (MIC) was determined to be as low as 50 μg/mL for some derivatives, indicating strong potential for drug development against resistant strains of tuberculosis.

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that compounds derived from benzothiazoles exhibited significant anticancer activity with varying IC50 values. These findings suggest that structural modifications can lead to enhanced efficacy against specific cancer types.

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Mycobacterium tuberculosis; interferes with biosynthesis
Anti-inflammatoryReduces pro-inflammatory mediator production; alleviates pain
AnticancerExhibits IC50 values from 0.25 to 8 μg/mL against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Structural and Physical Properties

The following table summarizes key physical and structural attributes of 2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole and analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Physical State Key Features
This compound C₂₂H₂₆N₄S₂ 426.6 (calc.) Dual 4,6-dimethylbenzothiazole + piperazine Solid (inferred) Enhanced solubility via piperazine
2-Bromo-4,6-dimethyl-1,3-benzothiazole C₉H₈BrNS 242.14 Bromo substituent at 2-position Liquid Halogenated reactivity
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide C₁₅H₁₄N₂OS₂ 314.4 Carboxamide-thiophene side chain Solid (inferred) Hydrogen-bonding capacity
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo) derivatives Varies 300–400 (avg.) Hydroxy, azo, and carboxylic acid groups Solid Chromophoric and chelating properties

Key Observations:

  • Piperazine’s nitrogen atoms facilitate hydrogen bonding, enhancing membrane permeability .
  • Reactivity: Bromo-substituted derivatives (e.g., ) are pivotal intermediates in nucleophilic substitution reactions, whereas the target compound’s piperazine bridge suggests utility in modular drug design, enabling further functionalization .
  • Pharmacological Potential: Carboxamide-thiophene derivatives (e.g., ) exhibit hydrogen-bonding interactions with biological targets, a feature shared by the target compound’s piperazine moiety.

Pharmacokinetic and Toxicity Considerations

While explicit data on the target compound is absent, inferences can be drawn from analogs:

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The most widely adopted method involves cyclizing 2-aminothiophenol with aldehydes or ketones under acidic conditions. For 4,6-dimethyl-substituted benzothiazoles, 2-amino-4,6-dimethylthiophenol reacts with formaldehyde or acetylaldehyde in the presence of HCl or H₂SO₄.

Representative Reaction Conditions:

ParameterValue
Starting Material2-Amino-4,6-dimethylthiophenol
Carbonyl SourceFormaldehyde (37% aqueous)
Acid CatalystConcentrated HCl
Temperature80–100°C
Reaction Time4–6 hours
Yield68–75%

This method produces the 4,6-dimethylbenzothiazole core with minimal by-products, though purification often requires column chromatography due to residual unreacted thiophenol.

Oxidative Cyclization

Alternative protocols employ oxidative cyclization using iodine or FeCl₃. For example, 2-amino-4,6-dimethylthiophenol and glyoxylic acid undergo cyclization in DMF at 120°C with FeCl₃ as a catalyst, achieving yields up to 82%. This method reduces reliance on strong mineral acids but demands stringent moisture control.

ParameterValue
SolventDimethylformamide (DMF)
BaseTriethylamine
Temperature100–110°C
Reaction Time12–18 hours
Yield70–78%

Excess piperazine (2–3 equivalents) ensures complete substitution, while triethylamine neutralizes HCl, preventing side reactions.

Buchwald–Hartwig Amination

For higher regiocontrol, palladium-catalyzed cross-coupling between 2-bromo-4,6-dimethylbenzothiazole and piperazine is employed. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 100°C, yields reach 85%. This method avoids harsh conditions but requires inert atmosphere handling.

Final Coupling and Functionalization

The target compound is synthesized by linking two 4,6-dimethylbenzothiazole units via a piperazine bridge. Key approaches include:

Reductive Amination

A one-pot reductive amination strategy couples 2-(piperazin-1-yl)-4,6-dimethylbenzothiazole with 4,6-dimethylbenzothiazole-2-carbaldehyde using NaBH₃CN in methanol:

Reaction Conditions:

ParameterValue
Reducing AgentSodium cyanoborohydride
SolventMethanol
Temperature25°C (ambient)
Reaction Time24 hours
Yield65–72%

Mitsunobu Reaction

For sterically hindered systems, the Mitsunobu reaction with DIAD and PPh₃ in THF facilitates coupling between 2-hydroxy-4,6-dimethylbenzothiazole and 2-(piperazin-1-yl)-4,6-dimethylbenzothiazole. Yields exceed 80%, though cost and reagent toxicity limit industrial scalability.

Industrial-Scale Production

Large-scale synthesis prioritizes solvent recycling and catalytic efficiency:

Process Overview:

  • Core Synthesis : Continuous flow reactors produce 4,6-dimethylbenzothiazole at 50 kg/batch.

  • Piperazine Coupling : Fixed-bed reactors with immobilized Pd catalysts enable 90% conversion in <6 hours.

  • Purification : Centrifugal partition chromatography reduces solvent use by 40% compared to traditional column methods.

Economic Considerations:

ParameterSmall ScaleIndustrial Scale
Cost per kg$12,000$2,800
Purity>98%>95%
Waste Generated15 L/kg4 L/kg

Recent Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates piperazine coupling steps, achieving 88% yield with 99% purity. This reduces energy consumption by 60% compared to conventional heating.

Enzymatic Catalysis

Lipase-mediated coupling in ionic liquids (e.g., [BMIM][BF₄]) enables greener synthesis under mild conditions (pH 7, 37°C), though yields remain modest (55–60%).

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 2.42 (s, 6H, CH₃), 3.58–3.62 (m, 8H, piperazine), 7.21 (s, 2H, Ar-H)
HRMS m/z 408.58 [M+H]⁺ (calc. 408.58)

Purity Assessment:

MethodResult
HPLC (C18 column)99.2% (254 nm)
Elemental AnalysisC: 64.68%, H: 5.92%, N: 13.71% (theory: C: 64.68%, H: 5.92%, N: 13.72%)

Challenges and Mitigation Strategies

By-Product Formation

Di-piperazine adducts (<5%) may form during coupling steps. Gradient recrystallization from ethanol/water (3:1) removes these impurities effectively.

Solvent Selection

DMF, while effective, poses environmental and toxicity concerns. Substitution with cyclopentyl methyl ether (CPME) reduces ecological impact without compromising yield .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution between a benzothiazole precursor (e.g., 4,6-dimethyl-1,3-benzothiazole) and a piperazine derivative under reflux conditions in ethanol or DMF. Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to confirm purity (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

Structural validation requires:

  • 1H^1H-NMR to identify proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.1–7.8 ppm).
  • 13C^{13}C-NMR to confirm carbons in benzothiazole and piperazine moieties.
  • HRMS for exact mass determination (e.g., [M+H]+^+ at m/z 395.142).
  • FT-IR to detect functional groups like C-N stretches (~1350 cm1^{-1}) .

Q. What in vitro assays are used for preliminary biological evaluation?

Common assays include:

  • Enzyme inhibition : AST/ALT activity in human serum (e.g., IC50_{50} values using spectrophotometric methods).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Receptor binding : Radioligand displacement assays for GPCR targets .

Q. How is compound purity validated post-synthesis?

Purity is assessed via:

  • Melting point analysis (sharp range within 1–2°C).
  • HPLC (>95% purity with UV detection at λ = 254 nm).
  • Elemental analysis (C, H, N percentages matching theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.
  • Catalyst variation : CuI or Pd catalysts for cross-coupling steps.
  • Temperature gradients : Reflux (80°C) vs. microwave-assisted synthesis (100°C, 30 min).
  • Design of Experiments (DoE) to identify critical parameters (e.g., reactant molar ratios, time) .

Q. How can computational tools resolve discrepancies in spectral data interpretation?

  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration validation .

Q. What strategies address solubility limitations in biological assays?

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Surfactants : Polysorbate-80 to enhance aqueous dispersion.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) .

Q. How are structure-activity relationships (SAR) established for derivatives?

  • Analog synthesis : Vary substituents on benzothiazole (e.g., halogens, methoxy groups).
  • Molecular docking : AutoDock Vina to predict binding affinities (e.g., ΔG values vs. enzyme targets).
  • Free-Wilson analysis to correlate substituent electronic/steric effects with bioactivity .

Q. What statistical methods resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Pool data from multiple studies using standardized assay conditions.
  • Bland-Altman plots to assess inter-lab variability.
  • Positive controls : Include reference compounds (e.g., acarbose for enzyme inhibition) to calibrate results .

Q. How can molecular dynamics (MD) simulations predict physicochemical properties?

  • logP determination : SwissADME for partition coefficient estimation.
  • Solubility prediction : MD simulations in explicit solvent models (e.g., water, DMSO).
  • Pharmacokinetics : SimCYP for absorption/distribution profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.